molecular formula C11H13BrO2 B8631743 5-Bromo-4-isopropyl-2-methoxy-benzaldehyde

5-Bromo-4-isopropyl-2-methoxy-benzaldehyde

Cat. No.: B8631743
M. Wt: 257.12 g/mol
InChI Key: GGCDELVJGDOGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-isopropyl-2-methoxy-benzaldehyde is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

5-bromo-2-methoxy-4-propan-2-ylbenzaldehyde

InChI

InChI=1S/C11H13BrO2/c1-7(2)9-5-11(14-3)8(6-13)4-10(9)12/h4-7H,1-3H3

InChI Key

GGCDELVJGDOGIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)OC)C=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-4-isopropyl-2-methoxy-benzene and 1-bromo-2-isopropyl-4-methoxy-benzene from step 2 (6.621 g, 28.9 mmol) in 100 mL 1,2 dichloroethane was added TiCl4 (6.3 mL, 57.8 mmol) at 0° C. After 10 minutes, dichloromethoxymethane (Cl2CHOMe) (2.6 mL, 28.9 mmol) was added and the mixture was warmed to reflux. After 3 hours the mixture was cooled poured over ice and acidified with 50 mL 2 M HCl. The resulting slurry was extracted with CH2Cl2, and washed with brine. The combined organics were dried over MgSO4, filtered and concentrated in vacuo to give a dark-green oil. Purification via flash chromatography (96:4 hexane/ethyl acetate) afforded 5-bromo-2-isopropyl-4-methoxy-benzaldehyde and 5-bromo-4-isopropyl-2-methoxy-benzaldehyde (2.876 g, 39%, 6.621 g, 72%) as a 1:1 mixture of inseparable isomers in the form of an orange oil, which was used directly in step 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.621 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 mL
Type
catalyst
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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